Ethylaluminum sesquichloride

Description

Ethylaluminum sesquichloride (EASC, Et₃Al₂Cl₃) is an organoaluminum compound widely employed as a co-catalyst in Ziegler-Natta and transition metal-catalyzed polymerization systems. Its sesquichloride structure (molar ratio of Cl:Al = 1.5:1) confers intermediate Lewis acidity, balancing catalytic activity and stability . Key applications include:

- Polymerization: EASC activates precatalysts for ethylene, butadiene, and isoprene polymerization, enabling high cis-1,4 selectivity in polybutadiene (>96%) and polyisoprene .

- Chemical Synthesis: Used in hydro-alkylation of alkenes for synthesizing branched fatty compounds, relevant to lubricants and cosmetics .

- Catalyst Preparation: Acts as a chlorinating agent in Ziegler-Natta catalysts, converting Mg(OEt)₂ to MgCl₂ supports .

Properties

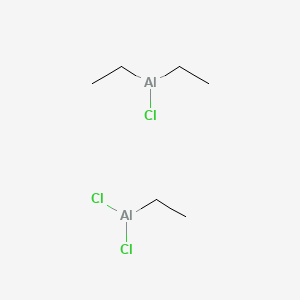

IUPAC Name |

chloro(diethyl)alumane;dichloro(ethyl)alumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;+1;+2;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMUMPEDOQULK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)Cl.CC[Al](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Al2Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO MSDS] | |

| Record name | Ethylaluminum sesquichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 460 | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-4 °F (-20 °C) (CLOSED CUP) | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-58 | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.092 g/cu cm at 25 °C | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. V16: 566 (1981) | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0199 mm Hg @ 25 °C /Extrapolated/ | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, yellow liquid | |

CAS No. |

12075-68-2 | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-21 °C | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA2: 544 (1985) | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Core Synthesis Reaction

Ethylaluminum sesquichloride is synthesized via the direct reaction of ethyl chloride () with metallic aluminum () under controlled conditions. The general stoichiometry is:

This exothermic reaction requires careful thermal management to prevent runaway conditions. The use of a pre-charged liquid EASC medium is critical to initiating and sustaining the reaction, as it ensures adequate wetting of aluminum particles and facilitates heat dissipation.

Role of Catalysts and Initiators

Catalysts such as ethyl bromide () or iodine () are employed to overcome the inherent induction period and suppress undesirable by-products like ethylene, ethane, and hydrogen chloride. For instance, adding 1.4% ethyl bromide by weight of aluminum reduces the induction period from hours to minutes and increases the ethyl chloride uptake rate by 240%. Iodine similarly accelerates the reaction by forming reactive aluminum iodide intermediates, which lower the activation energy for alkylation.

Industrial-Scale Preparation Methods

Ethyl Bromide-Catalyzed Process

A representative protocol from patent literature involves the following steps:

-

Reactor Charging : A nitrogen-purged reactor is charged with 1,340 parts by weight of finely divided aluminum chips and 2,024 parts of pre-formed EASC as a liquid medium.

-

Ethyl Chloride Feeding : Ethyl chloride is fed at 3.4 parts/minute while maintaining the temperature at 60–70°C under autogenous pressure (50 psi).

-

Catalyst Introduction : After 4 hours, 79 parts of ethyl bromide are added to rejuvenate the reaction, increasing the ethyl chloride feed rate to 11.5 parts/minute.

-

Distillation : Post-reaction, unreacted ethyl chloride is vaporized, and EASC is vacuum-distilled (<10 mmHg) to isolate a yellow liquid product.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Pressure | 50 psi (autogenous) |

| Catalyst Loading | 1.4–30 mol% ethyl bromide |

| Aluminum Form | Chips, powder, or flakes |

This method achieves yields exceeding 85% with minimal by-product formation due to the bromide’s selective promotion of the desired pathway.

Iodine-Mediated Synthesis

An alternative industrial method employs iodine as a catalyst:

-

Reactor Preparation : A steel reactor is charged with 13.6 kg aluminum powder, 3.6 kg diethylaluminum chloride, and 410 g iodine under nitrogen.

-

Ethyl Chloride Addition : 50 kg ethyl chloride is fed over 3 hours at 120–150°C.

-

Product Isolation : The crude product is flash-distilled under vacuum or clarified by filtration to remove residual metal solids.

Advantages :

-

Iodine eliminates the need for pre-formed EASC, simplifying the initial setup.

-

Higher temperatures (120–150°C) enable faster reaction rates but require robust pressure management.

Influence of Aluminum Physical State on Reaction Efficiency

The degree of aluminum subdivision significantly impacts reaction kinetics. Finely divided powders or flakes provide larger surface areas, accelerating the alkylation process. However, excessively fine particles (e.g., <100 µm) are prone to oxidation and handling hazards, necessitating a balance between reactivity and practicality. Industrial processes often use milled aluminum chips (0.5–2 mm) to optimize reactivity while maintaining operational safety.

Purification and Isolation Techniques

Vacuum Distillation

Post-reaction mixtures are subjected to vacuum distillation (<10 mmHg) to separate EASC from unreacted ethyl chloride and higher-boiling by-products. This step yields a high-purity product (95%) suitable for catalytic applications.

Solvent Clarification

In iodine-catalyzed methods, residual aluminum solids are removed by filtration or settling, followed by solvent washing to isolate EASC as a clear, colorless liquid.

Comparative Analysis of Catalytic Systems

| Catalyst | Temperature Range | By-Product Formation | Yield |

|---|---|---|---|

| Ethyl Bromide | 60–70°C | Low | 85–90% |

| Iodine | 120–150°C | Moderate | 75–80% |

Ethyl bromide outperforms iodine in minimizing by-products and operating at milder conditions, making it the preferred choice for high-purity EASC production .

Chemical Reactions Analysis

Ethylaluminum sesquichloride undergoes various types of chemical reactions, including:

Oxidation: It reacts violently with oxygen, leading to combustion.

Hydrolysis: It reacts violently with water, producing ethane and aluminum hydroxide.

Substitution: It can react with hydrogen chloride to form diethylaluminum chloride or triethylaluminum.

Common reagents and conditions used in these reactions include ethyl chloride, aluminum, and hydrogen chloride . Major products formed from these reactions include diethylaluminum chloride, triethylaluminum, ethane, and aluminum hydroxide .

Scientific Research Applications

Alkylation Reactions:

EASC is employed in various alkylation reactions, particularly hydro-alkyl additions to alkenes. It facilitates the addition of alkyl groups to double bonds, enabling the synthesis of complex organic molecules.

- Mechanism Overview:

- EASC acts as a Lewis acid, activating alkenes for nucleophilic attack by alkyl chloroformates.

- This reaction pathway allows for the selective formation of diastereomeric products.

Case Study: Hydro-Alkyl Additions

In a study conducted by Metzger et al., EASC-mediated hydro-alkyl additions were performed using various alkyl chloroformates. The results demonstrated that EASC could effectively promote these reactions, yielding products with significant stereochemical control .

Safety and Handling Considerations

EASC is classified as hazardous due to its reactivity with water and air, which can lead to violent reactions. Proper safety protocols must be observed when handling this compound.

- Physical Properties:

- Appearance: Clear to yellowish liquid

- Boiling Point: 204 °C

- Density: 1.092 g/mL

- Melting Point: -50 °C

Table 2: Safety Data Overview

| Property | Value |

|---|---|

| Flash Point | Not applicable |

| Reactivity with Water | Violent reaction |

| Stability to Air | Ignites upon exposure |

Mechanism of Action

Ethylaluminum sesquichloride exerts its effects primarily through its role as a catalyst component in Ziegler–Natta type systems. In these systems, it facilitates the polymerization of olefins and dienes by forming active catalytic sites on the surface of the catalyst support . The molecular targets and pathways involved include the activation of the aluminum centers and the coordination of the olefin or diene monomers to these centers, leading to the formation of polymer chains .

Comparison with Similar Compounds

Comparative Analysis with Analogous Organoaluminum Compounds

EASC is often compared with methylaluminoxane (MAO), modified MAO (MMAO), diethylaluminum chloride (Et₂AlCl), and ethylaluminum dichloride (EtAlCl₂). Their performance varies based on structure, Lewis acidity, and reaction conditions.

Structural and Chemical Properties

| Compound | Formula | Cl:Al Ratio | Lewis Acidity | Key Structural Features |

|---|---|---|---|---|

| EASC | Et₃Al₂Cl₃ | 1.5:1 | Moderate | Dinuclear structure with bridging Cl |

| EtAlCl₂ | EtAlCl₂ | 2:1 | High | Mononuclear, strong Lewis acid |

| Et₂AlCl | Et₂AlCl | 1:1 | Low | Mononuclear, limited electron deficiency |

| MAO | [MeAlO]ₙ | Variable | Very High | Oligomeric, highly electrophilic |

| MMAO | [MeAlO]ₙ + AliBu₃ | Variable | High | MAO modified with AliBu₃ for solubility |

Key Observations :

Catalytic Performance in Polymerization

Ethylene Polymerization

EASC’s activity depends on the precatalyst:

- With Ni(II) precatalysts : EASC ranks lower in activity (e.g., 3.8×10⁶ g PE/mol Ni/h for EtAlCl₂ vs. 1.2×10⁶ for EASC) .

- With Ni(acac)₂-based systems: EASC generates nanosized Ni particles, influencing oligomerization selectivity .

- With Co complexes : EASC achieves high cis-1,4 selectivity (>96%) in butadiene polymerization, outperforming EtAlCl₂ in stereocontrol .

Table 1: Ethylene Polymerization Activity with Different Co-Catalysts

| Precatalyst | Co-Catalyst | Activity (g PE/mol Metal/h) | Selectivity | Reference |

|---|---|---|---|---|

| Ni4 | EtAlCl₂ | 3.8×10⁶ | N/A | |

| Ni4 | EASC | 1.2×10⁶ | N/A | |

| Ni2 (symmetrical) | MAO | 6.84×10⁶ | N/A | |

| Co1 | EASC | 3.5×10⁵ | cis-1,4 >96% |

Molecular Weight Control

Application-Specific Advantages

- High Selectivity : EASC is preferred for cis-1,4-polybutadiene and polyisoprene due to minimal impact on regioselectivity at varying Al/Co ratios .

- Hydro-alkylation : Unique efficacy in modifying unsaturated fatty acids (e.g., oleic acid) via carbocation-mediated reactions .

- Cost-Effectiveness : Lower cost than MAO/MMAO, making it viable for industrial-scale polyolefin production .

Biological Activity

Ethylaluminum sesquichloride (EASC), with the chemical formula , is a significant organoaluminum compound primarily used as a co-catalyst in polymerization processes, particularly in the production of polyethylene. This article delves into its biological activity, focusing on its interactions within biological systems, potential toxicity, and applications in medicinal chemistry.

- Molecular Weight : 201.9 g/mol

- Boiling Point : 204 °C

- Melting Point : -50 °C

- Density : 1.092 g/mL at 25 °C

Biological Activity Overview

EASC exhibits various biological activities that can be categorized into its catalytic roles in polymerization and its potential toxicity in biological systems.

Catalytic Activity

EASC is extensively employed in ethylene polymerization, where it acts as a co-catalyst. Studies have demonstrated that EASC enhances the polymerization efficiency of various catalysts, resulting in polymers with distinct properties. For instance, it has been shown to facilitate the production of linear, crystalline polyethylene with low molecular weight distribution when used with titanasilsesquioxane catalysts .

Table 1: Polymerization Characteristics Using EASC

| Catalyst Type | Polymer Characteristics | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|

| Titanasilsesquioxane | Linear, crystalline | 1.5 - 1.7 |

| Conventional Co-Catalysts | Moderate activity | Varies |

Toxicological Profile

While EASC is valuable in industrial applications, its biological safety profile raises concerns. It reacts violently with water, producing harmful gases such as hydrogen chloride . Inhalation or skin contact can cause irritation and burns. The compound is classified as harmful if swallowed and poses risks to aquatic life if released into water systems .

Case Study: Toxicity Assessment

A study assessing the effects of EASC on human cell lines indicated cytotoxic effects at higher concentrations. The compound was found to disrupt cellular membranes and induce apoptosis in lymphocyte cultures, highlighting its potential as a hazardous material in biological contexts .

The biological mechanisms through which EASC exerts its effects are primarily linked to its reactivity with biological macromolecules. Its ability to form complexes with proteins and nucleic acids may lead to alterations in cellular functions.

Hydro-Alkyl Additions

EASC has been utilized in hydro-alkyl addition reactions involving alkenes and alkyl chloroformates, showcasing its utility in organic synthesis . This reaction pathway highlights its potential for modifying organic compounds, which could have implications for drug development.

Environmental Impact and Safety Measures

Due to its reactive nature, EASC poses environmental risks if not handled properly. It is crucial to implement safety measures during handling and disposal:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection should be used.

- Storage Conditions : Store under inert atmospheres away from moisture.

- Emergency Protocols : Immediate evacuation and containment measures should be enacted in case of spills or exposure.

Q & A

Q. What are the critical physical and chemical properties of ethylaluminum sesquichloride (EASC) relevant to its handling in laboratory settings?

EASC is a highly reactive organoaluminum compound with the formula (C₂H₅)₃Al₂Cl₃. Key properties include:

- Density : 0.701 g/cm³ (0.4 M solution in hexanes) .

- Reactivity : Violent reaction with water, producing HCl and ethane .

- Hazard Profile : Classified as Health Hazard 3, Flammability 4, and Reactivity 3 under NFPA-704 . Methodological Note: Store under inert gas (e.g., N₂/Ar) in flame-resistant containers. Use anhydrous solvents and gloveboxes to mitigate hydrolysis risks.

Q. How is EASC synthesized, and what analytical techniques confirm its purity and structure?

EASC is typically prepared via controlled alkylation of aluminum chloride with triethylaluminum. Structural confirmation involves:

Q. What role does EASC play in Ziegler-Natta catalyst systems for ethylene polymerization?

EASC acts as a chlorinating agent in three-metallic catalysts (TiCl₄/Mg(OEt)₂/EASC), converting Mg(OEt)₂ to MgCl₂, which serves as the catalyst support. This step is critical for achieving high surface area and active site distribution . Methodological Note: Optimize the catalyst preparation by heating at 110°C for 2 h after EASC addition to ensure complete MgCl₂ formation .

Advanced Research Questions

Q. How can EASC-mediated hydro-alkyl additions to alkenes be optimized for unsaturated fatty acid derivatives?

EASC enables hydro-alkylation of nonactivated C=C bonds in alkenes (e.g., oleic acid) via a carbocation mechanism:

- Reaction Setup : Use 1.5–2.0 equivalents of EASC in anhydrous hexanes at 50–80°C .

- Product Diversity : Yields branched alkanes (e.g., 2,4-dimethylalkanes) with 60–80% efficiency.

- Mechanistic Insight : Hydride transfer from EASC to the carbenium ion intermediate dictates regioselectivity . Data Contradiction: Lower yields (<50%) occur with internal alkenes due to steric hindrance; adjust EASC stoichiometry or solvent polarity to improve outcomes .

Q. What factors influence the cis-1,4 selectivity of EASC-activated nickel catalysts in butadiene polymerization?

EASC, when combined with pyrazolylimine Ni(II) complexes, achieves >90% cis-1,4 selectivity:

- Ligand Design : Bulky substituents (e.g., 2,6-diisopropylphenyl) reduce activity but enhance selectivity .

- Optimized Conditions : Al/Ni molar ratio of 200–300 and temperatures of 60–80°C balance activity and thermal stability . Data Limitation: Molecular weights plateau at ~9000 Da; co-catalyst screening (e.g., MAO vs. EASC) may address this .

Q. How do co-catalyst choices (EASC vs. MAO) impact ethylene polymerization kinetics and polymer properties?

- Activity : MAO outperforms EASC in nickel-based systems (6.84 × 10⁶ vs. 5.21 × 10⁶ g PE/mol Ni/h) .

- Polymer Microstructure : EASC produces atactic polymers, while MAO favors isotacticity due to differing ion-pair structures . Methodological Insight: Use EASC for MgCl₂-supported catalysts (heterogeneous systems) and MAO for homogeneous systems .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in commercial EASC samples?

Commercial EASC may contain mixtures (e.g., 60% EASC + 40% diethylaluminum chloride) .

- Characterization Steps : Use NMR (¹H/²⁷Al) to quantify Al species and GC-MS to detect hydrocarbon impurities (e.g., butane ≤1%) .

- Impact on Catalysis : Adjust Al/Metal ratios in catalyst systems to account for variable Cl/Al molar ratios (1.26–1.33) .

Q. What safety protocols are essential when handling EASC in hydro-alkylation or polymerization reactions?

- Incompatibilities : Avoid nitromethane, CCl₄, and oxidizing agents to prevent explosive reactions .

- Emergency Measures : Use dry chemical extinguishers (not water) for fires. Neutralize spills with inert adsorbents (e.g., sand) .

Tables for Key Data

Q. Table 1. Co-catalyst Performance in Ethylene Polymerization

| Co-catalyst | Activity (g PE/mol Ni/h) | Polymer Tacticity |

|---|---|---|

| MAO | 6.84 × 10⁶ | Isotactic |

| EASC | 5.21 × 10⁶ | Atactic |

| EtAlCl₂ | 4.90 × 10⁶ | Syndiotactic |

| Source: Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.